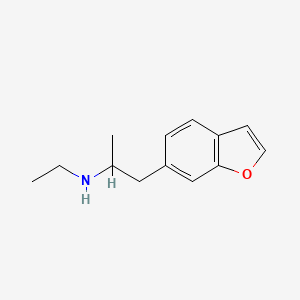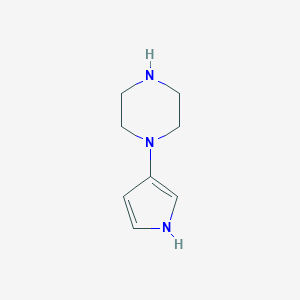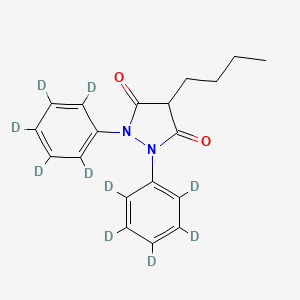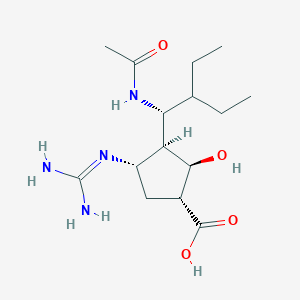
ダクラタビル SRSR 異性体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daclatasvir is a direct-acting antiviral agent used primarily for the treatment of hepatitis C virus infections. It functions by inhibiting the nonstructural protein 5A (NS5A) replication complex of the virus. The SRSR isomer of Daclatasvir is one of the stereoisomers of this compound, which refers to the specific spatial arrangement of atoms within the molecule. This isomer is particularly significant due to its unique interaction with the viral replication machinery, making it a potent inhibitor of the hepatitis C virus .
科学的研究の応用
Daclatasvir SRSR isomer has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stereoisomerism and its effects on chemical reactivity and stability.
Biology: It serves as a tool for investigating the mechanisms of viral replication and the role of NS5A in the hepatitis C virus life cycle.
Medicine: It is used in the development of antiviral therapies for hepatitis C, particularly in combination with other antiviral agents to enhance efficacy and reduce resistance.
Industry: It is employed in the production of antiviral drugs and in the development of new synthetic methods for complex organic molecules
作用機序
Target of Action
Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A , a nonstructural phosphoprotein encoded by HCV .
Mode of Action
Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The biochemical pharmacological effects of NS5A inhibitors are multifaceted and complex and include altering the subcellular distribution of NS5A, modulating the phosphorylation state of the protein, interfering with the formation of the membranous factories where virus replication occurs, and blocking the transfer of the viral genome .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .
Result of Action
The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
No dose adjustment is necessary for patients with any degree of hepatic or renal impairment . The dose of daclatasvir should be reduced from 60 to 30 mg once daily when co-administered with strong inhibitors of cytochrome P450 3A4 . The dose of daclatasvir should be increased from 60 to 90 mg once daily when co-administered with moderate inducers of cytochrome P450 3A4 . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
生化学分析
Biochemical Properties
Daclatasvir SRSR Isomer interacts with several biomolecules, primarily targeting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and Daclatasvir SRSR Isomer binds to this protein, inhibiting its function. This interaction disrupts the formation of the replication complex, thereby preventing the virus from replicating . Additionally, Daclatasvir SRSR Isomer may interact with other cellular proteins involved in the viral life cycle, although these interactions are less well-characterized.
Cellular Effects
Daclatasvir SRSR Isomer exerts significant effects on infected hepatocytes, the primary target cells for HCV. By inhibiting NS5A, Daclatasvir SRSR Isomer disrupts viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways, particularly those involved in antiviral responses. For instance, it can modulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell . Furthermore, Daclatasvir SRSR Isomer affects cellular metabolism by altering the energy balance required for viral replication.
Molecular Mechanism
At the molecular level, Daclatasvir SRSR Isomer binds to the N-terminus of the NS5A protein, preventing its interaction with host cell membranes and other viral proteins necessary for replication complex assembly . This binding disrupts the dimerization of NS5A, a critical step for its function. Additionally, Daclatasvir SRSR Isomer may inhibit the phosphorylation of NS5A, further impairing its activity and the viral replication process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daclatasvir SRSR Isomer on viral replication are observed to be rapid, with significant reductions in viral RNA levels within hours of treatment . The compound is relatively stable under physiological conditions, maintaining its antiviral activity over extended periods. Prolonged exposure may lead to the emergence of resistant viral strains, necessitating combination therapy to sustain efficacy.
Dosage Effects in Animal Models
Studies in animal models have shown that the antiviral effects of Daclatasvir SRSR Isomer are dose-dependent. Lower doses effectively reduce viral load without significant toxicity, while higher doses may lead to adverse effects such as hepatotoxicity . The therapeutic window is thus critical for maximizing efficacy while minimizing side effects.
Metabolic Pathways
Daclatasvir SRSR Isomer is primarily metabolized by the cytochrome P450 3A4 enzyme, with minor contributions from other metabolic pathways . This metabolism results in the formation of several metabolites, some of which retain antiviral activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic profile.
Transport and Distribution
Within cells, Daclatasvir SRSR Isomer is transported by various membrane transporters, including P-glycoprotein . These transporters facilitate its distribution to intracellular compartments where viral replication occurs. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic concentration.
Subcellular Localization
Daclatasvir SRSR Isomer predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on NS5A . This localization is facilitated by specific targeting signals within the compound’s structure, ensuring its accumulation at the site of viral replication. Post-translational modifications of Daclatasvir SRSR Isomer may further enhance its targeting efficiency and antiviral activity.
準備方法
The synthesis of Daclatasvir SRSR isomer involves several steps, including the preparation of key intermediates and their subsequent coupling. A novel and green method has been reported for the synthesis of Daclatasvir stereoisomers, including the SRSR isomer. This method utilizes green solvents such as dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol. The slow addition procedure is designed to achieve high yields and involves the reaction of key intermediates under controlled conditions .
In industrial production, the synthesis is often carried out using continuous flow synthesis techniques. This method allows for the rapid and efficient production of Daclatasvir without the need for intermediate purification and solvent exchange, significantly reducing production times and costs .
化学反応の分析
Daclatasvir SRSR isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
類似化合物との比較
Daclatasvir is unique among NS5A inhibitors due to its high potency and broad genotypic coverage. Similar compounds include:
Ledipasvir: Another NS5A inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broader spectrum of activity.
Pibrentasvir: Known for its high barrier to resistance and effectiveness against multiple hepatitis C virus genotypes.
Daclatasvir stands out due to its rapid onset of action and its ability to achieve sustained virologic response in a wide range of patients, including those with difficult-to-treat infections .
特性
CAS番号 |
1417333-63-1 |
|---|---|
分子式 |
C₄₀H₅₀N₈O₆ |
分子量 |
738.88 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


